molecular formula C13H8O4 B1253967 Oxanthrene-2-carboxylic acid

Oxanthrene-2-carboxylic acid

Cat. No. B1253967
M. Wt: 228.20 g/mol
InChI Key: MCNODAPWJQPAIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of o-carboxyarylacrylic acids, which share a structural similarity with oxanthrene-2-carboxylic acid, can be achieved through the oxidative cleavage of hydroxynaphthalenes and higher aromatics with Oxone. This method proceeds via the initial oxidation of naphthalene to o-quinone, followed by cleavage to the corresponding o-carboxyarylacrylic acid (Parida & Moorthy, 2015).

Molecular Structure Analysis

For compounds similar to this compound, molecular structure analysis reveals the importance of the carboxylic group's orientation and the aromatic system's configuration. For instance, phenanthrene-4-carboxylic acid shows a significant dihedral angle between the core plane and the carboxy group plane, highlighting the structural complexity and potential reactivity of such compounds (Fitzgerald & Gerkin, 1998).

Chemical Reactions and Properties

This compound and its derivatives are expected to participate in various chemical reactions, leveraging the carboxylic acid functionality. For example, the α-diazoesters and α-diazoketones can undergo enantioselective insertion into O–H bonds of carboxylic acids, a reaction facilitated by Rh2(OAc)4 and a chiral guanidine. This method allows the generation of α-acyloxy carbonyl compounds with high yield and enantioselectivity, illustrating the chemical versatility of carboxylic acids (Tan et al., 2016).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystallinity, can significantly impact their application in organic synthesis. For instance, the crystalline structures of similar compounds like phenanthrene-4-carboxylic acid are analyzed to understand their stability, hydrogen bonding, and molecular packing, which are crucial for determining the compound's reactivity and handling (Fitzgerald & Gerkin, 1998).

Scientific Research Applications

Biotechnological Production and Applications

  • Oxanthrene-2-carboxylic acid, similar to other oxo- and hydroxy-carboxylic acids, is noteworthy in organic synthesis for its stereoselectivity issues. Biotechnological methods offer an alternative production pathway under "green" conditions. These acids have been utilized in creating hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids. This biotechnological approach focuses on using renewable resources, developing multipurpose bioreactors, and implementing new product isolation procedures for efficient production (Aurich et al., 2012).

Synthesis and Medical Applications

  • A series of 2-(phenylalkyl)oxirane-2-carboxylic acids, structurally related to this compound, were synthesized and found to have significant blood glucose lowering activities in rats. This points towards potential therapeutic applications in diabetes management (Eistetter & Wolf, 1982).

Methodologies in Organic Synthesis

  • Improved strategies have been developed for the synthesis of enantiomerically pure compounds, like octahydroindole-2-carboxylic acid, using derivatives similar to this compound. These methodologies facilitate the production of chiral compounds used in pharmaceutical research and total synthesis (Sayago et al., 2008).

Reactive Extraction in Pharmaceutical and Nutritional Applications

  • The reactive extraction of carboxylic acids like pyridine-2-carboxylic acid (a derivative of this compound) has been studied. These acids are intermediates in producing pharmaceuticals, herbicides, and nutritional supplements. The focus is on using non-toxic extractant-diluent systems for efficient recovery from fermentation broths (Datta & Kumar, 2014).

Catalysis and Synthesis Applications

  • Research has been conducted on using carboxylic acids like 2-carboxyphenylboronic acid in the racemization of secondary and tertiary alcohols. This demonstrates the potential of this compound and similar compounds in catalysis and organic synthesis (Boyce et al., 2022).

Future Directions

While specific future directions for Oxanthrene-2-carboxylic acid are not available, carboxylic acids and their derivatives have a wide range of applications in various fields such as organic synthesis, nanotechnology, and polymers .

Biochemical Analysis

Biochemical Properties

Oxanthrene-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with biotin-dependent carboxylases, which are crucial for fatty acid metabolism, amino acid metabolism, and carbohydrate metabolism . These interactions are essential for the compound’s role in biochemical pathways, influencing the activity and function of these enzymes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of carboxylate groups, which are involved in acyl substitution reactions . This modulation can lead to changes in cellular metabolism and gene expression, affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as an acyl phosphate, facilitating nucleophilic acyl substitution reactions . This mechanism is crucial for its role in biochemical pathways, as it enables the conversion of carboxylates to more reactive acyl phosphates, which can then participate in further biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo degradation under certain conditions, which can affect its long-term impact on cellular function . Understanding these temporal effects is crucial for its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can lead to toxic or adverse effects. For instance, studies on similar compounds have shown that high doses can result in cellular hypoxia and cytotoxic anoxia . Therefore, it is essential to determine the appropriate dosage to avoid adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the 2-oxocarboxylic acid metabolism pathway . This pathway is crucial for the biosynthesis of amino acids and other metabolites. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for its application in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical pathways and cellular processes.

properties

IUPAC Name

dibenzo-p-dioxin-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNODAPWJQPAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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